molecular formula C12H11BrN2O3S B14028539 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

Cat. No.: B14028539
M. Wt: 343.20 g/mol
InChI Key: QDEKQJOKQRBMHL-UHFFFAOYSA-N
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Description

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused to a piperidine-2,6-dione moiety. The structure includes a bromine substituent at position 2 and a ketone group at position 7 of the thienopyridine ring. This compound shares structural motifs with bioactive molecules, such as kinase inhibitors and immunomodulatory agents, due to the presence of the piperidine-2,6-dione scaffold, which is prevalent in pharmaceuticals like lenalidomide and pomalidomide . The bromine atom likely enhances electrophilic reactivity, enabling further derivatization via cross-coupling reactions, while the ketone group may influence hydrogen-bonding interactions in biological targets .

Properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

3-(2-bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H11BrN2O3S/c13-8-5-6-3-4-15(12(18)10(6)19-8)7-1-2-9(16)14-11(7)17/h5,7H,1-4H2,(H,14,16,17)

InChI Key

QDEKQJOKQRBMHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CCC3=C(C2=O)SC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Outline

The preparation of the target compound generally involves the following key steps:

  • Synthesis of the thieno[2,3-c]pyridine core : This step may start from appropriately substituted aminopyridines or pyridone derivatives, which undergo cyclization with sulfur sources or via multi-component reactions to form the fused thieno-pyridine ring system.

  • Selective bromination : Introduction of the bromine atom at the 2-position of the thieno[2,3-c]pyridine ring is performed using mild brominating agents. The reaction conditions are optimized to prevent over-bromination or substitution at undesired positions.

  • Coupling with piperidine-2,6-dione : The 6-position of the thieno[2,3-c]pyridine ring is functionalized to allow coupling with the piperidine-2,6-dione moiety. This can be achieved through nucleophilic substitution or amide bond formation strategies, depending on the functional groups present.

  • Purification and characterization : The final compound is purified using chromatographic techniques and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Synthetic Steps and Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Cyclization to form thieno[2,3-c]pyridine Starting from 2-aminopyridine derivatives with sulfur donors (e.g., Lawesson’s reagent) under reflux in polar solvents 60-75 Formation of the fused heterocycle is facilitated by heating and appropriate catalysts
2 Bromination N-bromosuccinimide or pyridinium tribromide in acetonitrile or chloroform at 0-25°C 70-85 Regioselective bromination at 2-position; temperature control critical to avoid side reactions
3 Coupling with piperidine-2,6-dione Nucleophilic substitution using 3-chloropiperidine-2,6-dione or via amide bond formation using coupling agents like EDCI/HOBt in DMF 50-65 Reaction performed under inert atmosphere to avoid hydrolysis; base such as triethylamine used
4 Purification Column chromatography on silica gel with gradient elution (ethyl acetate/hexane) Purity confirmed by HPLC and spectral analysis

Representative Reaction Scheme

(Since this is a text-based format, the scheme is described verbally.)

  • The synthesis begins with a substituted aminopyridine, which is reacted with a sulfurizing agent to form the thieno[2,3-c]pyridine ring.

  • The intermediate is then treated with a brominating agent at low temperature to introduce the bromine atom selectively at the 2-position.

  • The brominated intermediate undergoes nucleophilic substitution or coupling with piperidine-2,6-dione derivatives to yield the final compound.

Research Findings and Optimization Insights

  • Yield Improvements : Studies have shown that using acetic acid as a solvent in cyclization steps can improve yields due to its catalytic effect and higher boiling point, which facilitates decarboxylation and ring closure.

  • Catalyst Selection : The use of solid acid catalysts such as silica-supported sulfonic acid enhances reaction rates and yields in multi-component reactions involving pyridone derivatives, which can be adapted for the synthesis of the thieno[2,3-c]pyridine core.

  • Regioselectivity Control : Careful control of reaction temperature and stoichiometry of brominating agents is critical to achieve selective bromination without side reactions or polybromination.

  • Green Chemistry Approaches : Solvent-free conditions and the use of environmentally benign catalysts have been reported for related dihydropyridone derivatives, suggesting potential for more sustainable synthesis routes for the target compound.

Comparative Table of Preparation Methods

Methodology Key Features Advantages Limitations
Cyclization with sulfur reagents Direct formation of thieno ring High regioselectivity, moderate yield Requires careful temperature control
Bromination with N-bromosuccinimide Mild conditions, selective halogenation Good control of substitution site Sensitive to over-bromination
Coupling via nucleophilic substitution Straightforward bond formation Compatible with various functional groups Moderate yields, requires inert atmosphere
Multi-component reactions (MCR) One-pot synthesis, catalyst-enhanced High atom economy, environmentally friendly May require optimization for complex substrates

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields the brominated derivative, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

A. Oxazolo[4,5-b]pyridine Derivatives (Compounds 22 and 23)

  • Structure: Replace the thieno[2,3-c]pyridine core with an oxazolo[4,5-b]pyridine system. Both feature bromine and piperidine substituents.
  • Spectral Data :
    • Compound 22 : $^{13}\text{C NMR}$ shows peaks at δ 34.0 (CH$_2$), 170.8 (C=N), and 116.3 (aromatic C) .
    • Compound 23 : $^{1}\text{H NMR}$ reveals a multiplet at δ 1.09–1.25 (piperidine CH$2$) and a triplet at δ 3.01 (CH$2$-C=N) .
  • Key Differences : The oxazole ring introduces distinct electronic properties compared to the thiophene ring, affecting solubility and binding affinity.

B. 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Derivatives

  • Structure: Features an isoindolinone core instead of thienopyridine. Example: Novartis’s patented derivatives for medical applications .

C. Pyrrolo[2,3-c]pyridine Derivatives

  • Structure : Substitutes the thiophene ring with a pyrrole (e.g., GSK-3β inhibitors in ).
  • Activity: Pyrrolo derivatives exhibit nanomolar potency against GSK-3β due to optimized hydrogen bonding with the kinase’s ATP pocket . The thienopyridine analogue’s sulfur atom may alter hydrophobic interactions.
Substituent Effects and Reactivity
Compound Core Structure Substituents Key Reactivity/Activity
Target Compound Thieno[2,3-c]pyridine 2-Bromo, 7-oxo Bromine enables Suzuki coupling; ketone enhances H-bonding
Oxazolo[4,5-b]pyridine (22) Oxazolo[4,5-b]pyridine 6-Bromo, 4-piperidinylmethyl Lower logP due to oxazole’s polarity
Novartis Derivative Isoindolinone 1-Oxo, piperidine-2,6-dione Improved selectivity for cereblon E3 ligase
Pharmacological Potential

While direct data on the target compound’s bioactivity are unavailable, structural parallels suggest possible applications:

  • Immunomodulation: Piperidine-2,6-dione derivatives are known for TNF-α inhibition .
  • Kinase Inhibition: Thienopyridine’s planar structure may mimic ATP-competitive inhibitors, analogous to pyrrolo derivatives .

Biological Activity

The compound 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione is a synthetic organic molecule that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thienopyridine moiety and a piperidine dione. Its molecular formula is C12H12BrN3O2S, with a molecular weight of approximately 317.2 g/mol. The presence of bromine and the unique thieno[2,3-c]pyridine structure contributes to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. It targets bromodomain and extraterminal (BET) proteins which play a crucial role in the regulation of gene expression related to oncogenesis .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in melanoma cells through the activation of specific signaling pathways .
  • Anti-inflammatory Properties : The thienopyridine structure is known for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure can significantly influence biological activity. For instance:

  • Bromine Substitution : The presence of bromine at the 2-position enhances binding affinity to target proteins compared to non-brominated analogs.
  • Piperidine Modifications : Alterations in the piperidine ring can affect solubility and metabolic stability, impacting overall efficacy and pharmacokinetic properties .

Case Study 1: Antitumor Efficacy

In a study evaluating various thienopyridine derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation highlighted the anti-inflammatory effects of related compounds in animal models. These studies reported a significant reduction in inflammatory markers following treatment with thienopyridine derivatives, indicating their therapeutic potential for diseases such as rheumatoid arthritis .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/EC50 ValuesReference
Compound AAntitumor1.5 µM
Compound BAnti-inflammatory0.8 µM
Compound CEnzyme inhibition0.5 µM

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